molecular formula C12H10ClN5 B1274523 7-Benzyl-2-chloro-7H-purin-6-ylamine CAS No. 56025-89-9

7-Benzyl-2-chloro-7H-purin-6-ylamine

Cat. No. B1274523
CAS RN: 56025-89-9
M. Wt: 259.69 g/mol
InChI Key: YRLFBWHEVKVQSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 7-Benzyl-2-chloro-7H-purin-6-ylamine consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms . The average mass is 259.694 Da, and the monoisotopic mass is 259.062469 Da .


Physical And Chemical Properties Analysis

7-Benzyl-2-chloro-7H-purin-6-ylamine has a molecular weight of 244.68 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Enzymatic Synthesis of 2′-Deoxyguanosine

This compound is utilized in the enzymatic synthesis of 2′-deoxyguanosine , an essential building block of DNA . The process involves the use of enzymes to selectively replace the hydroxyl group at the 2’ position of ribonucleosides with a hydrogen, thus converting ribonucleosides into deoxyribonucleosides.

Creation of 9-Alkyl Purines

7-benzyl-2-chloro-7H-purin-6-amine: serves as a precursor in the synthesis of 9-alkyl purines . These modified purines have significant potential in medicinal chemistry, particularly in the design of drugs that can interact with the purine-binding sites of various enzymes and receptors.

Synthesis of Antiviral Agents

The compound is instrumental in synthesizing ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives are studied for their antiviral properties, especially against herpesviruses and HIV.

Research in Proteomics

In proteomics research, 6-AMINO-7-BENZYL-2-CHLOROPURINE is used as a biochemical tool. It helps in understanding protein functions, interactions, and modifications at the molecular level .

Safety and Hazards

While specific safety and hazard information for 7-Benzyl-2-chloro-7H-purin-6-ylamine is not available in the search results, general safety measures for handling chemical compounds should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

7-benzyl-2-chloropurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLFBWHEVKVQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389576
Record name 7-Benzyl-2-chloro-7H-purin-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

56025-89-9
Record name 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56025-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2-chloro-7H-purin-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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